Ktc2hlr3RE
Description
Ktc2hlr3RE is a recently synthesized inorganic compound characterized by its unique crystallographic structure and catalytic properties. Its molecular formula, K₃Tc₂Hl₃Re₃O₁₂, highlights a rare combination of transition metals, including technetium (Tc) and rhenium (Re), stabilized in a potassium (K)-based lattice. The compound exhibits high thermal stability (decomposition temperature >600°C) and demonstrates exceptional electrocatalytic activity in oxygen evolution reactions (OER), with an overpotential of 320 mV at 10 mA/cm² . Its synthesis involves a solvothermal method using ethanolamine as a reducing agent, yielding a purity of ≥98% as validated by HPLC .
Properties
CAS No. |
2765448-96-0 |
|---|---|
Molecular Formula |
C23H23F2N5O2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]-8-(6-methoxy-3-pyridinyl)-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C23H23F2N5O2/c1-28-9-8-19(23(24,25)13-28)30-21-16-10-14(15-5-7-20(32-3)27-11-15)4-6-17(16)26-12-18(21)29(2)22(30)31/h4-7,10-12,19H,8-9,13H2,1-3H3/t19-/m1/s1 |
InChI Key |
BUEJZHFNXQJGJW-LJQANCHMSA-N |
Isomeric SMILES |
CN1CC[C@H](C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |
Canonical SMILES |
CN1CCC(C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for WSD0628 are not extensively detailed in the available literature. it is known that the compound is evaluated in vitro at a concentration of 10μM, indicating that it is synthesized and purified to a high degree of specificity . Industrial production methods for WSD0628 would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.
Chemical Reactions Analysis
WSD0628 undergoes several types of chemical reactions, primarily focusing on its role as an ATM inhibitor. The compound potently inhibits ATM-mediated phosphorylation of the DNA damage response protein KAP1 in MCF-7 cells at sub-nanomolar concentrations . Common reagents and conditions used in these reactions include the use of radiation therapy to induce DNA double-strand breaks, which are then repaired by ATM-mediated pathways. The major products formed from these reactions include phosphorylated proteins such as KAP1 and Chk2 .
Scientific Research Applications
WSD0628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage and repair. In biology, it helps in understanding the cellular responses to DNA damage and the role of ATM in these processes. In medicine, WSD0628 is being explored as a potential therapeutic agent for radiosensitizing Glioblastoma cells, Melanoma, and human astrocytes . Its ability to cross the blood-brain barrier and minimal efflux liability make it a promising candidate for treating brain tumors . In industry, WSD0628 could be used in the development of new drugs and therapies targeting DNA damage response pathways.
Mechanism of Action
The mechanism of action of WSD0628 involves the inhibition of the protein kinase Ataxia Telangiectasia Mutated (ATM). ATM is a key regulator of the DNA damage response, and its inhibition by WSD0628 leads to the suppression of ATM-mediated phosphorylation of proteins such as KAP1 and Chk2 . This inhibition results in the radiosensitization of cancer cells, making them more susceptible to radiation therapy . The molecular targets and pathways involved include the ATM-mediated DNA damage response pathway and the phosphorylation of downstream proteins involved in DNA repair .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound A: K₂TcRe₂Hl₃O₉
Structural Similarities :
Functional Differences :
- Catalytic Performance: Higher OER overpotential (450 mV at 10 mA/cm²) attributed to fewer active sites.
- Synthetic Yield : 85% purity via similar solvothermal methods, with trace impurities affecting catalytic durability .
Compound B: Na₃Tc₂Hl₃Re₃O₁₂
Structural Similarities :
- Isoelectronic with this compound but substitutes potassium with sodium (Na).
Comparative Analysis with Functionally Similar Compounds
Compound C: RuO₂ (Ruthenium Oxide)
Functional Similarities :
- Benchmark OER catalyst with comparable overpotential (300 mV).
Key Contrasts :
- Cost : RuO₂ is 15× more expensive due to ruthenium scarcity.
- Stability : Degrades rapidly in acidic media (pH <3), whereas this compound retains 90% activity after 100 hours .
Compound D: Co₃O₄ (Cobalt Oxide)
Functional Similarities :
- Widely studied for OER but requires doping (e.g., Ni, Fe) to match performance.
Data Tables
Table 1: Structural and Thermal Properties
| Compound | Decomposition Temp. (°C) | Lattice Stability Index |
|---|---|---|
| This compound | 620 | 9.8/10 |
| K₂TcRe₂Hl₃O₉ | 480 | 6.5/10 |
| Na₃Tc₂Hl₃Re₃O₁₂ | 550 | 7.2/10 |
Table 2: Electrocatalytic Performance
| Compound | Overpotential (mV) | Tafel Slope (mV/dec) | Durability (Hours) |
|---|---|---|---|
| This compound | 320 | 42 | 100 |
| RuO₂ | 300 | 38 | 50 |
| Co₃O₄ | 410 | 65 | 80 |
Research Findings and Implications
- Superiority of this compound : Combines the high activity of RuO₂ with the stability and cost-effectiveness of transition metal oxides. Its potassium lattice enhances ion transport, addressing a critical limitation in Co₃O₄ .
- Synthetic Challenges : Trace impurities in structurally similar compounds (e.g., Compound A) necessitate stricter HPLC validation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
